
1-(3-bromo-4-fluorobenzyl)-4-(2-chlorophenyl)piperazine
Übersicht
Beschreibung
1-(3-bromo-4-fluorobenzyl)-4-(2-chlorophenyl)piperazine, also known as BFBP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. BFBP is a small molecule that can selectively bind to specific receptors in the brain, leading to various physiological and biochemical effects.
Wirkmechanismus
The mechanism of action of 1-(3-bromo-4-fluorobenzyl)-4-(2-chlorophenyl)piperazine involves its selective binding to specific receptors in the brain. It has been shown to act as an agonist at the serotonin 5-HT1A receptor, leading to an increase in serotonin levels in the brain. This compound also acts as an antagonist at the serotonin 5-HT2A receptor, leading to a decrease in the activity of this receptor. These effects on serotonin receptors have been linked to the potential therapeutic effects of this compound in various neurological disorders.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the levels of serotonin in the brain, leading to an antidepressant effect. This compound has also been shown to decrease the activity of the serotonin 5-HT2A receptor, which has been linked to the potential antipsychotic effects of this compound. Additionally, this compound has been shown to have anxiolytic effects, which may be due to its effects on serotonin receptors.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-bromo-4-fluorobenzyl)-4-(2-chlorophenyl)piperazine has several advantages for lab experiments, including its high selectivity for specific receptors in the brain and its potential therapeutic applications. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-(3-bromo-4-fluorobenzyl)-4-(2-chlorophenyl)piperazine, including further investigation of its mechanism of action and potential therapeutic applications. Additionally, research could focus on the development of novel derivatives of this compound with improved selectivity and efficacy. Overall, this compound has significant potential for scientific research and may lead to the development of new treatments for various neurological disorders.
Wissenschaftliche Forschungsanwendungen
1-(3-bromo-4-fluorobenzyl)-4-(2-chlorophenyl)piperazine has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to selectively bind to specific receptors in the brain, including the serotonin 5-HT1A and 5-HT2A receptors, leading to various physiological and biochemical effects. This compound has been investigated for its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]-4-(2-chlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClFN2/c18-14-11-13(5-6-16(14)20)12-21-7-9-22(10-8-21)17-4-2-1-3-15(17)19/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYPFSATCCFZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)F)Br)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


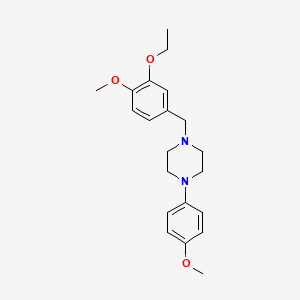
![1-(3-ethoxy-4-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441008.png)
![1-[(4-bromo-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441020.png)
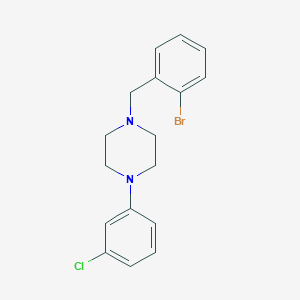
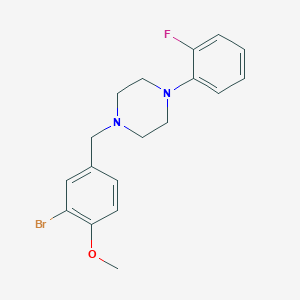
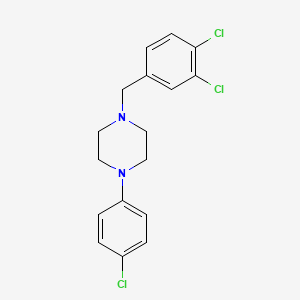
![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B3441042.png)

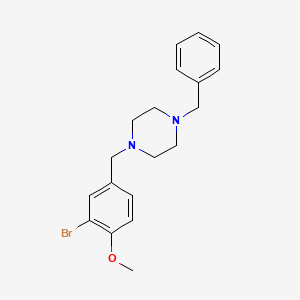
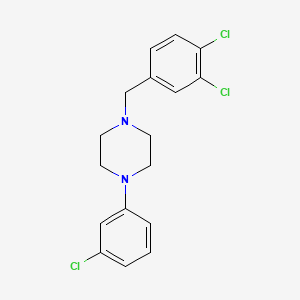
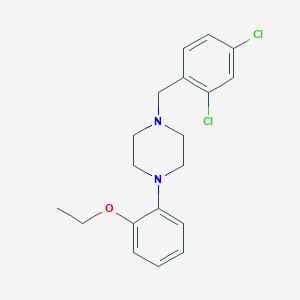
![1-(2,4-dichlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441092.png)
![1-(2-ethoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B3441094.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3441102.png)
